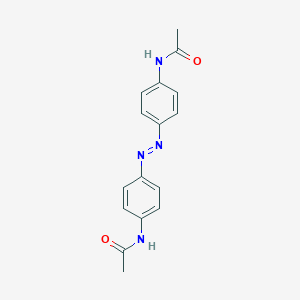

Acetamide, N,N'-(azodi-4,1-phenylene)bis-

Cat. No. B032797

M. Wt: 296.32 g/mol

InChI Key: JLFZFBSUNFGETA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09085661B1

Procedure details

4,4′-diaminoazobenzene (DAAB, III) is synthesized via a two-step route shown in FIG. 1. Glacial acetic acid (500 mL), 4′-aminoacetanilide (I) (29.0 g, 0.19 mol), sodium perborate tetrahydrate (40 g, 0.26 mol) and boric acid (10 g, 0.16 mol) are added to a 1 L three-necked round-bottomed flask equipped with a magnetic stir bar, a condenser, and a thermometer. The mixture is heated with stirring to 50-60° C. and held at this temperature for 6 hours. After the mixture is allowed to cool to room temperature, the yellow product is collected on a Büchner funnel and washed with water until the washings are neutral as indicated by pH paper. The product is then dried in a vacuum oven at 110° C. to afford 16.7 g. (58%) of 4,4′-bis(acetamido)azobenzene (II), m.p. 289.4-290.0° C. (dec.). 1H-NMR (DMSO-d6, δ in ppm): 2.08 (s, 6H, CH3), 7.76-7.83 (m, 8H, Ar—H), 10.25 (s, 2H, NH).

Identifiers

|

REACTION_CXSMILES

|

NC1C=CC(NC(=O)C)=CC=1.B1([O-])OO1.O.O.O.O.[Na+].B(O)(O)O.C([NH:28][C:29]1[CH:34]=[CH:33][C:32]([N:35]=[N:36][C:37]2[CH:42]=[CH:41][C:40]([NH:43]C(=O)C)=[CH:39][CH:38]=2)=[CH:31][CH:30]=1)(=O)C>C(O)(=O)C>[NH2:43][C:40]1[CH:39]=[CH:38][C:37]([N:36]=[N:35][C:32]2[CH:33]=[CH:34][C:29]([NH2:28])=[CH:30][CH:31]=2)=[CH:42][CH:41]=1 |f:1.2.3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)NC(C)=O

|

Step Two

|

Name

|

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C(NC(C)=O)C=C1

|

|

Name

|

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

B1(OO1)[O-].O.O.O.O.[Na+]

|

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

B(O)(O)O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

55 (± 5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 50-60° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a magnetic stir bar, a condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the yellow product is collected on a Büchner funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water until the washings

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product is then dried in a vacuum oven at 110° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to afford 16.7 g

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |